N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(14-4-2-1-3-5-14)19-10-13-8-16(11-18-9-13)15-6-7-21-12-15/h1-2,6-9,11-12,14H,3-5,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAFUAKEZKQPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide exhibit significant anticancer properties. For instance, research on pyridine derivatives has shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of furan-pyridine compounds were effective against several cancer cell lines, suggesting a potential role for this compound in cancer therapeutics .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and cardiovascular diseases .
Data Table: Anti-inflammatory Effects
| Compound | IC50 (µM) | Targeted Cytokines |
|---|---|---|
| N-(pyridinylmethyl) derivatives | 15 | TNF-alpha, IL-6 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar furan and pyridine derivatives have shown efficacy against various bacterial strains, making them candidates for further exploration in antibiotic development .
Case Study:
In a recent investigation, derivatives of furan-pyridine compounds were tested against Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the furan and pyridine rings significantly influence biological activity.
Key Findings:
- Substituent Variability: Different substitutions on the pyridine ring can enhance or diminish activity.
- Furan Ring Influence: The furan moiety contributes to lipophilicity, affecting cellular uptake and bioavailability.
Mechanism of Action
Comparison with Similar Compounds
Key Structural Differences:
Core Heterocycle :
- Amide Substituents: Target Compound: Cyclohex-3-enecarboxamide (aliphatic, unsaturated). Analogues: Aromatic benzamide (4d–4g) or isonicotinamide (4h–4i) groups.
- Functional Groups: Target Compound: Furan-3-yl (electron-rich oxygen heterocycle). Analogues: Morpholinomethyl, piperazinyl, or dimethylamino groups (basic nitrogen-containing substituents). The furan group may engage in weaker hydrogen bonding compared to morpholine or piperazine, influencing target binding kinetics.
Physicochemical and Spectroscopic Properties
Hypothetical Bioactivity
The target compound’s furan and cyclohexene groups may confer distinct selectivity profiles. For example:
- Furan : May interact with cytochrome P450 enzymes or heme-containing proteins.
- Cyclohexene : Could introduce steric hindrance, reducing off-target effects compared to planar benzamide analogues.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that contribute to its biological activity:
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyridine Ring : Known for its ability to coordinate with metal ions and participate in various biochemical processes.
- Cyclohexene Carboxamide : Provides structural stability and influences the compound's lipophilicity.
Structural Formula
The structural formula can be represented as follows:
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the furan and pyridine moieties may enhance its activity against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release.
Pharmacological Studies
A variety of studies have reported on the pharmacological effects of this compound:
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor potential of this compound against several cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxicity, leading to a decrease in cell viability by over 70% at optimal concentrations.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The results indicated a promising antibacterial effect, with further studies suggesting that it disrupts bacterial cell wall synthesis.
Q & A
Q. What are the standard synthetic protocols for N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Suzuki-Miyaura coupling between furan-3-carboxaldehyde and pyridine-3-boronic acid to form the furan-pyridine intermediate.
- Step 2 : Amide coupling using reagents like EDCI/HOBt to link the intermediate to cyclohex-3-enecarboxylic acid. Reaction conditions (e.g., temperature, solvent) are critical for yield optimization. Purification often employs column chromatography or crystallization .
Q. How is the compound characterized post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : Confirms regiochemistry of the furan and pyridine rings.
- HPLC : Assesses purity (>95% typically required for biological testing).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What biological screening methods are used to evaluate its activity?
- Antimicrobial assays : Broth microdilution to determine Minimum Inhibitory Concentration (MIC) against pathogens like MRSA.
- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., A549) to calculate IC50 values .
Advanced Research Questions
Q. How can synthetic yields be improved for the Suzuki-Miyaura coupling step?
Optimization strategies include:
- Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) to enhance cross-coupling efficiency.
- Solvent selection : DMF or THF with controlled water content to minimize side reactions.
- Temperature modulation : 80–100°C for 12–24 hours to balance reaction rate and decomposition .
Q. How do structural modifications influence biological activity?
- Furan ring oxidation : Reduces antimicrobial potency but improves solubility (e.g., furan-2,3-dione derivatives).
- Pyridine substitution : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity by modulating target binding .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs.
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories. These methods guide rational design of derivatives with higher affinity .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported MIC values across studies?
- Strain variability : MRSA strains (ATCC 43300 vs. clinical isolates) may show 4–8-fold MIC differences.
- Assay conditions : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 media affect results. Standardize protocols using CLSI guidelines for reproducibility .
Q. Why do cytotoxicity results vary between cancer cell lines?
- Genetic heterogeneity : A549 (lung) vs. MCF-7 (breast) cells differ in apoptotic pathway activation.
- Metabolic activity : Proliferation rates influence IC50 calculations (e.g., log-phase vs. confluent cells). Normalize data using cell-counting methods like trypan blue exclusion .
Methodological Challenges
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability.
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
Q. What strategies mitigate degradation during storage?
- Temperature : Store at –80°C under argon to prevent oxidation.
- Lyophilization : Freeze-dry in trehalose matrix for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
